6-Aminoquinolin-3-ol
Overview
Description
6-Aminoquinolin-3-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an amino group at the 6th position and a hydroxyl group at the 3rd position.
Mechanism of Action
Target of Action
6-Aminoquinolin-3-ol, a derivative of quinoline, is primarily used for research and development . Quinoline derivatives have been extensively studied for their diverse biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . .
Mode of Action
Quinoline derivatives, in general, have been shown to exhibit a wide range of chemical and biological behaviors . For instance, some quinoline derivatives act by inhibiting the activity of certain enzymes, leading to the accumulation of toxic substances that eventually kill the pathogen .
Biochemical Pathways
For instance, some quinoline derivatives act by inhibiting the activity of certain enzymes, leading to the accumulation of toxic substances that eventually kill the pathogen .
Result of Action
Quinoline derivatives, in general, have been shown to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Aminoquinolin-3-ol are not fully understood yet. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the compound’s effects change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the compound’s effects vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound is involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with transporters or binding proteins and affects its localization or accumulation .
Subcellular Localization
It is likely that the compound is localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. This reaction involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to enhance the efficiency and yield of the synthesis while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinolines .
Scientific Research Applications
6-Aminoquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic applications, including antimalarial and anti-inflammatory properties.
Industry: The compound is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to its electronic properties
Comparison with Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the amino and hydroxyl groups.
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with significant biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core structure
Uniqueness: 6-Aminoquinolin-3-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, setting it apart from other quinoline derivatives .
Properties
IUPAC Name |
6-aminoquinolin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGLCOODUDSVQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315390 | |
Record name | 6-Amino-3-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99513-22-1 | |
Record name | 6-Amino-3-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99513-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-3-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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